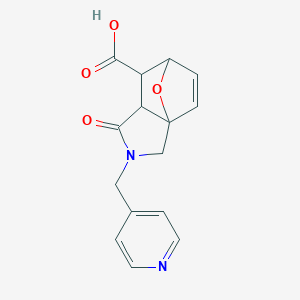

1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

描述

This compound (CAS 1164454-61-8) is a bicyclic isoindole derivative with a molecular formula of C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol . Its structure features a pyridin-4-ylmethyl substituent at position 2 and a carboxylic acid group at position 7, embedded within a hexahydro-3a,6-epoxyisoindole scaffold.

属性

IUPAC Name |

4-oxo-3-(pyridin-4-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-13-12-11(14(19)20)10-1-4-15(12,21-10)8-17(13)7-9-2-5-16-6-3-9/h1-6,10-12H,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDXBPZTJBZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=NC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C15H14N2O4

- Molecular Weight : 286.28 g/mol

- CAS Number : 1164454-61-8

Synthesis

The compound can be synthesized through various methods involving cyclization reactions and modifications of existing pyridine derivatives. Specific procedures often include the use of boronic acids and glyoxylic acid in a Petasis reaction framework to yield desired derivatives with high efficiency .

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar compounds derived from pyridine and isoindole frameworks. For instance, derivatives with structural similarities have been evaluated against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The compounds demonstrated significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml, indicating promising antitumor potential .

The biological activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase. Compounds similar to 1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid have shown moderate inhibition of EGFR with IC50 values in the micromolar range .

Case Studies

Several studies have focused on the biological evaluation of derivatives related to this compound:

- Antitumor Evaluation :

- EGFR Inhibition :

Data Tables

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Implications

The target compound’s structural analogs differ primarily in the substituent at position 2 and modifications to the carboxylic acid group. Key examples include:

Electronic and Steric Effects

- Pyridin-4-ylmethyl substituent : The nitrogen atom in the pyridine ring enables hydrogen bonding and π-π stacking, critical for interactions with biological targets .

- Halogenated analogs (e.g., 2-fluorobenzyl, 3-chlorophenyl): Fluorine and chlorine enhance electronegativity and participate in halogen bonding, improving binding affinity in protein-ligand interactions .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., isopropyl carboxylate in ).

- Thermal stability : Analogous compounds with methoxyphenyl groups (e.g., isopropyl 2-(2-methoxyphenyl)-...) exhibit predicted boiling points >500°C, suggesting high thermal stability .

- Crystallography : X-ray studies on trans-6eA and cis-6eB methyl esters () highlight the role of substituents in dictating crystal packing and diastereomer stability .

准备方法

Introduction of the Pyridin-4-ylmethyl Group

The 2-position of the isoindole is functionalized via nucleophilic substitution or reductive amination. A two-step process is employed:

-

Synthesis of 4-Pyridinemethanol: Reduction of 4-pyridinecarboxylic acid methyl ester using sodium borohydride and lithium chloride in tetrahydrofuran (THF) yields 4-pyridinemethanol.

-

Alkylation: The alcohol is converted to a bromide (e.g., using PBr₃) and reacted with the isoindole nitrogen under basic conditions (K₂CO₃, DMF).

Example Protocol:

-

Substrate: 1-Oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

-

Alkylating Agent: 4-(Bromomethyl)pyridine (1.5 equiv)

-

Base: Triethylamine (2.0 equiv)

-

Solvent: Dimethylformamide (DMF)

Carboxylic Acid Derivatization

The 7-carboxylic acid group is introduced via hydrolysis of ester precursors. Methyl esters (synthesized via IMDA reactions) are saponified using aqueous NaOH or LiOH.

Hydrolysis Conditions:

-

Ester: Methyl 1-oxo-2-(pyridin-4-ylmethyl)-epoxyisoindole-7-carboxylate

-

Base: 2 M NaOH (3.0 equiv)

-

Solvent: Methanol/water (4:1)

-

Temperature: 60°C, 4 hours

Catalytic and Solvent Optimization

Solvent Effects

Catalytic Systems

Structural Characterization

X-ray crystallography confirms the exo-configuration of the epoxyisoindole core and the planar geometry of the pyridine ring. Key spectral data include:

-

¹H NMR (DMSO-d₆): δ 8.50 (d, J = 5.1 Hz, 2H, Py-H), 7.35 (d, J = 5.1 Hz, 2H, Py-H), 4.20 (s, 2H, CH₂-Py), 3.85–3.70 (m, 2H, epoxide).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。